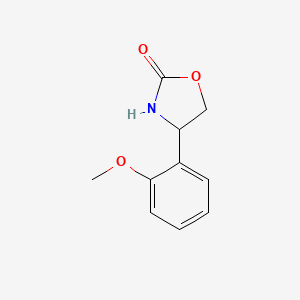

4-(2-Methoxyphenyl)oxazolidin-2-one

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H11NO3 |

|---|---|

Molekulargewicht |

193.20 g/mol |

IUPAC-Name |

4-(2-methoxyphenyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C10H11NO3/c1-13-9-5-3-2-4-7(9)8-6-14-10(12)11-8/h2-5,8H,6H2,1H3,(H,11,12) |

InChI-Schlüssel |

JIJPLSZIBYXTAX-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=CC=C1C2COC(=O)N2 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Methoxyphenyl)oxazolidin-2-one: Synthesis, Properties, and Therapeutic Potential

The oxazolidin-2-one ring system is a cornerstone in medicinal chemistry, forming the core of several clinically significant drugs.[1] This guide provides a comprehensive technical overview of a specific analog, 4-(2-methoxyphenyl)oxazolidin-2-one, for researchers, scientists, and professionals in drug development. While specific data for this isomer is limited in readily available literature, this document synthesizes information on its synthesis, predicted properties, and potential applications by drawing parallels with closely related and well-documented analogs.

Core Identifiers and Physicochemical Properties

Precise identification of a chemical entity is fundamental for research and regulatory purposes. While a dedicated CAS number for 4-(2-methoxyphenyl)oxazolidin-2-one is not prominently listed in major chemical databases, several identifiers for closely related isomers and parent compounds are well-established. This comparative data is crucial for understanding the physicochemical landscape of this compound class.

| Identifier | 4-(2-Methoxyphenyl)oxazolidin-2-one (Predicted/Inferred) | 4-(4-Methoxyphenyl)oxazolidin-2-one | 4-Methoxy-1,3-oxazolidin-2-one | 2-Oxazolidinone (Parent Compound) |

| CAS Number | Not readily available | 69776-93-8[2] | 14441-94-2[3] | 497-25-6[2] |

| Molecular Formula | C₁₀H₁₁NO₃ | C₁₀H₁₁NO₃ | C₄H₇NO₃ | C₃H₅NO₂ |

| Molecular Weight | 193.20 g/mol | 193.20 g/mol | 117.10 g/mol | 87.08 g/mol |

| IUPAC Name | 4-(2-methoxyphenyl)-1,3-oxazolidin-2-one | 4-(4-methoxyphenyl)-1,3-oxazolidin-2-one | 4-methoxy-1,3-oxazolidin-2-one | 1,3-oxazolidin-2-one |

| Predicted LogP | ~1.5 | ~1.5 | -0.3[3] | -0.77 |

Strategic Synthesis of 4-Aryloxazolidin-2-ones

The synthesis of 4-substituted oxazolidin-2-ones is a well-trodden path in organic chemistry, with several established methodologies. These can be adapted for the specific synthesis of 4-(2-methoxyphenyl)oxazolidin-2-one.

General Synthetic Approach: From Amino Alcohols to Oxazolidinones

A prevalent method for the synthesis of 4-substituted oxazolidin-2-ones involves the cyclization of the corresponding β-amino alcohol.[4] This two-step process typically begins with the reduction of an appropriate amino acid to yield the amino alcohol, which is then cyclized.

A common cyclizing agent is diethyl carbonate. The reaction is typically carried out in the presence of a base, such as sodium methoxide, and can be accelerated using microwave irradiation.[4][5]

Sources

- 1. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 69776-93-8|4-(4-Methoxyphenyl)oxazolidin-2-one|BLD Pharm [bldpharm.com]

- 3. 4-Methoxy-1,3-oxazolidin-2-one | C4H7NO3 | CID 533641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Excellent Procedure for the Synthesis of Oxazolidin-2-ones [organic-chemistry.org]

The Electronic Influence of a 2-Methoxy Substituent in Evans Auxiliaries: A Theoretical and Prospective Analysis

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quest for stereochemical control in organic synthesis is a cornerstone of modern drug discovery and development. Among the arsenal of tools available to the synthetic chemist, chiral auxiliaries have proven to be a robust and reliable method for inducing asymmetry.[1][2] Pioneered by David A. Evans, oxazolidinone-based chiral auxiliaries, commonly known as Evans auxiliaries, have been instrumental in the stereoselective synthesis of a vast array of complex molecules, including numerous natural products and pharmaceutical agents.[1][3] The predictability and high diastereoselectivity of reactions employing these auxiliaries stem primarily from the steric influence of substituents at the 4- and 5-positions of the oxazolidinone ring.[1]

This guide delves into a less explored aspect of Evans auxiliary design: the role of electronic effects. Specifically, we will provide a theoretical and prospective analysis of the potential electronic influence of a 2-methoxy substituent on the reactivity and stereodirecting ability of an N-acyloxazolidinone. While extensive research has focused on modifying the C4 and C5 positions, the introduction of a substituent at the C2 position, particularly one with the electronic characteristics of a methoxy group, presents an intriguing avenue for modulating the auxiliary's performance. This document will explore the hypothesized electronic perturbations, their potential impact on reaction mechanisms, and propose experimental pathways for the validation of these theoretical considerations.

The Foundation of Stereocontrol in Evans Auxiliaries

To appreciate the potential impact of a 2-methoxy group, it is essential to first understand the established principles governing stereoselection in conventional Evans auxiliaries. The high degree of stereocontrol in reactions such as aldol additions, alkylations, and Diels-Alder reactions is largely attributed to a combination of factors.[1][3]

The formation of a rigid, chelated (Z)-enolate is a key feature of many Evans auxiliary-mediated reactions, particularly the highly diastereoselective aldol reactions using boron triflate.[4] The stereochemical outcome is then dictated by a chair-like Zimmerman-Traxler transition state, where the substituent at the C4 position of the oxazolidinone effectively shields one face of the enolate, directing the approach of the electrophile to the less hindered face.[1][4]

Hypothesized Electronic Effects of a 2-Methoxy Group

The introduction of a methoxy group at the 2-position of the oxazolidinone ring is postulated to introduce significant electronic perturbations that could modulate the reactivity and stereoselectivity of the auxiliary. These effects can be broadly categorized into inductive and resonance effects, which in turn influence the acidity of the α-proton, the stability of the enolate, and the nature of the transition state.

Inductive and Resonance Effects

The methoxy group is a well-known electron-donating group through resonance, while it exhibits an electron-withdrawing inductive effect due to the electronegativity of the oxygen atom. In the context of the oxazolidinone ring, the resonance effect is expected to dominate, leading to an overall increase in electron density within the ring system. This could have several consequences:

-

Increased Electron Density at the Carbonyl Groups: The electron-donating nature of the methoxy group could increase the electron density on both the endocyclic (carbamate) and exocyclic (amide) carbonyl oxygens. This might influence their basicity and ability to coordinate with Lewis acids.

-

Modulation of Amide Resonance: The increased electron donation into the carbamate portion of the ring could potentially alter the resonance of the exocyclic N-acyl group, which is crucial for enolization.

Influence on Acidity and Enolization

The electronic effects of the 2-methoxy group are likely to influence the acidity of the α-proton of the N-acyl substituent. The overall electron-donating nature of the methoxy group could slightly increase the electron density on the nitrogen atom, which in turn could decrease the acidity of the α-proton. This might necessitate the use of stronger bases or more forcing conditions to achieve complete enolization.

Conversely, the potential for the methoxy oxygen to participate in chelation with the metal counterion of the base (e.g., lithium from LDA) during deprotonation could stabilize the transition state for enolization, potentially facilitating the process.

Chelation and Transition State Geometry: Competing Models

The most profound impact of a 2-methoxy group is expected to be on the geometry of the transition state, primarily through its potential involvement in chelation with the Lewis acid. We can envision two primary competing models:

Model A: Non-Chelating Methoxy Group

In this model, the 2-methoxy group does not participate in chelation with the Lewis acid (e.g., Boron). The stereochemical outcome would then be governed by the established principles of steric hindrance from the C4 substituent and the dipole minimization between the two carbonyl groups. The electronic donation from the methoxy group might still subtly influence the bond lengths and angles within the chelated enolate, but the overall facial selectivity is predicted to remain consistent with standard Evans auxiliaries.

Model B: Chelating Methoxy Group

Here, the oxygen atom of the 2-methoxy group acts as a third chelation site for the Lewis acid, in addition to the two carbonyl oxygens. This would lead to a significantly different, more rigid, and potentially more constrained transition state. The formation of such a tridentate chelate would force a specific conformation of the N-acyl group and the enolate, which could either reinforce or oppose the stereodirecting influence of the C4 substituent.

This could potentially lead to a reversal of diastereoselectivity compared to the standard Evans model. For instance, if the tridentate chelation forces the C4 substituent into a pseudo-axial position in the chair-like transition state to minimize steric strain, the opposite face of the enolate would become more accessible to the incoming electrophile.

Predicted Stereochemical Outcomes

The two competing models for the role of the 2-methoxy group lead to different predictions for the diastereoselectivity of a test reaction, such as an aldol addition.

| Model | Proposed Transition State Feature | Predicted Major Diastereomer | Rationale |

| A: Non-Chelating Methoxy | Bidentate chelation of the two carbonyls with the Lewis acid. | Consistent with standard Evans auxiliaries (e.g., syn-aldol). | The stereochemical outcome is primarily dictated by the steric hindrance of the C4 substituent. The electronic effect of the methoxy group is expected to be minimal on the facial selectivity. |

| B: Chelating Methoxy | Tridentate chelation involving the two carbonyls and the 2-methoxy oxygen. | Potentially the opposite diastereomer (e.g., anti-aldol or the "non-Evans" syn-aldol). | The rigid tridentate chelate may force a different conformation of the enolate and the C4 substituent, exposing the opposite face of the enolate to the electrophile. |

Proposed Experimental Validation

To investigate the theoretical electronic effects of a 2-methoxy group in Evans auxiliaries, a systematic experimental approach is required. The following is a proposed workflow for the synthesis and evaluation of a novel 2-methoxy substituted Evans auxiliary.

Synthesis of a 2-Methoxy Evans Auxiliary

A plausible synthetic route to a 2-methoxy substituted Evans auxiliary could start from a readily available chiral amino alcohol, such as L-valinol.

Workflow for Synthesis:

-

Protection of the amino group: The amino group of L-valinol is protected with a suitable protecting group (e.g., Boc).

-

Formation of the oxazolidinone ring with a 2-methoxy precursor: The protected amino alcohol is reacted with a reagent that can introduce the C2-methoxy functionality. A potential reagent is dimethyl carbonate in the presence of a strong base, which upon heating could lead to the formation of the oxazolidinone ring. Alternatively, reaction with phosgene followed by treatment with sodium methoxide could be explored.

-

Deprotection of the amino group: The protecting group is removed to yield the desired 2-methoxy substituted Evans auxiliary.

-

N-acylation: The synthesized auxiliary is then acylated with an appropriate acyl chloride or anhydride (e.g., propionyl chloride) to prepare it for stereoselective reactions.

Spectroscopic and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: Characterization of the synthesized auxiliary and its N-acylated derivative.

-

Variable Temperature (VT) NMR: VT-NMR studies of the lithium or boron enolate of the N-acylated 2-methoxy auxiliary could provide insights into the dynamics of the system and potentially reveal the presence of a chelated methoxy group through changes in chemical shifts or coupling constants.

-

NOESY/ROESY: 2D NMR experiments could help to determine the solution-state conformation of the enolate and its complexes with Lewis acids, providing evidence for or against the chelation of the methoxy group.

Kinetic Studies:

-

The rates of enolization and subsequent aldol reaction of the 2-methoxy auxiliary can be compared to a standard Evans auxiliary (e.g., from L-valinol) under identical conditions using techniques like in-situ IR or NMR monitoring. This would provide quantitative data on the electronic influence of the methoxy group on reactivity.

Stereoselectivity in a Test Reaction: Aldol Addition

A standard aldol addition reaction with a simple aldehyde (e.g., isobutyraldehyde) would be the definitive test for the stereodirecting influence of the 2-methoxy group.

Experimental Protocol:

-

To a solution of the N-propionyl-2-methoxy-Evans auxiliary in a suitable solvent (e.g., CH₂Cl₂) at -78 °C is added a Lewis acid (e.g., dibutylboron triflate), followed by a tertiary amine base (e.g., triethylamine) to generate the boron enolate in situ.

-

After stirring for a defined period, the aldehyde (e.g., isobutyraldehyde) is added, and the reaction is allowed to proceed at -78 °C.

-

The reaction is quenched, and the product is isolated after a standard workup procedure.

-

The diastereomeric ratio (d.r.) of the resulting aldol adduct is determined by ¹H NMR spectroscopy or gas chromatography (GC) analysis of the crude reaction mixture.

-

The major diastereomer is isolated and its absolute and relative stereochemistry is determined by X-ray crystallography or by conversion to a known compound.

Visualizing the Hypothesized Mechanisms

The following diagrams illustrate the proposed transition states for the non-chelating and chelating models in an aldol reaction.

Caption: Competing transition state models for an aldol reaction.

Conclusion

The introduction of a 2-methoxy group into the Evans auxiliary framework presents a compelling, yet unexplored, avenue for modulating the electronic properties and, consequently, the stereodirecting capabilities of these powerful chiral controllers. This guide has presented a theoretical framework for understanding the potential electronic effects of such a modification, highlighting the dichotomy between a non-chelating and a chelating role for the methoxy substituent. The competing models predict divergent stereochemical outcomes, underscoring the need for experimental validation.

The proposed synthetic and mechanistic studies would not only elucidate the fundamental role of the 2-methoxy group but could also pave the way for the rational design of a new class of Evans auxiliaries with tunable reactivity and selectivity. For researchers, scientists, and drug development professionals, the ability to fine-tune the electronic nature of a chiral auxiliary offers an exciting prospect for overcoming existing challenges in asymmetric synthesis and accelerating the discovery of new chemical entities.

References

-

Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. J. Am. Chem. Soc.1981 , 103 (8), 2127–2129. [Link]

-

Evans, D. A.; Nelson, J. V.; Vogel, E.; Taber, T. R. Stereoselective aldol condensations via boron enolates. J. Am. Chem. Soc.1981 , 103 (11), 3099–3111. [Link]

-

Wikipedia. Chiral auxiliary. [Link]

-

Smith, T. E.; Richardson, D. P.; Truran, G. A.; Belecki, K.; Onishi, M. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. J. Chem. Educ.2008 , 85 (5), 696. [Link]

- Pu, L. The use of chiral auxiliaries in asymmetric synthesis. In Asymmetric Synthesis II; Springer, 2012; pp 1-34.

-

Study.com. Asymmetric Induction: Chelation, Non-Chelation, Cram-Reetz & Evans Models. [Link]

-

Collum, D. B. et al. Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. J. Am. Chem. Soc.2019 , 141 (35), 13853–13862. [Link]

Sources

A Comparative Analysis of Steric Effects: 4-(2-Methoxyphenyl)-2-oxazolidinone vs. 4-Phenyl-2-oxazolidinone in Asymmetric Synthesis

Abstract

In the landscape of modern asymmetric synthesis, chiral auxiliaries remain an indispensable tool for the reliable and predictable installation of stereocenters. Among the most celebrated are the Evans' oxazolidinones, which have demonstrated broad utility and high levels of stereocontrol across a range of carbon-carbon bond-forming reactions. This technical guide provides an in-depth comparative analysis of two key Evans-type auxiliaries: the classic 4-phenyl-2-oxazolidinone and its more sterically demanding analogue, 4-(2-methoxyphenyl)-2-oxazolidinone. We will dissect the subtle yet profound influence of the ortho-methoxy substituent on the steric environment of the auxiliary, its impact on reaction mechanisms, and the resulting stereochemical outcomes. This analysis is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of chiral auxiliaries for complex molecule synthesis.

Introduction to Oxazolidinone Auxiliaries: The Foundation of Stereocontrol

The pioneering work of David A. Evans in the 1980s introduced the concept of using chiral oxazolidinones to direct the stereochemical course of enolate reactions. The underlying principle is elegant in its simplicity: by covalently attaching a prochiral substrate to the chiral auxiliary, one creates a new chiral molecule where the inherent stereochemistry of the auxiliary dictates the facial selectivity of subsequent reactions. The rigidity of the oxazolidinone ring system and the predictable orientation of its substituents allow for the construction of well-defined transition states, leading to high diastereoselectivity.

The success of these auxiliaries hinges on their ability to effectively shield one face of the reactive enolate. This facial bias is primarily governed by the steric bulk of the substituent at the C4 position. While the 4-phenyl and 4-benzyl substituted auxiliaries have been workhorses in the field, the introduction of additional steric and electronic features, such as an ortho-methoxy group on the phenyl ring, offers a powerful tool for fine-tuning selectivity. This guide will explore the steric and electronic consequences of this substitution, comparing the classic 4-phenyl-2-oxazolidinone with 4-(2-methoxyphenyl)-2-oxazolidinone.

Structural Dissection: The Origin of Differential Steric Hindrance

The seemingly minor addition of a methoxy group at the ortho position of the phenyl ring in 4-phenyl-2-oxazolidinone instigates a significant alteration of the steric and electronic landscape of the auxiliary.

2.1. Conformational Control and Steric Shielding

The primary role of the C4 substituent is to control the approach of electrophiles to the enolate derived from the N-acylated auxiliary. In the case of 4-phenyl-2-oxazolidinone, the phenyl ring provides a moderate level of steric hindrance, effectively blocking one face of the enolate.

The introduction of the ortho-methoxy group in 4-(2-methoxyphenyl)-2-oxazolidinone introduces a new layer of steric complexity. The methoxy group, due to its own steric demands and potential for repulsive interactions with the oxazolidinone ring, forces the aryl ring to adopt a specific conformation that maximizes the shielding of the enolate's top face. This enhanced steric blockade is the primary reason for the often-observed higher diastereoselectivity when using this auxiliary.

2.2. Electronic Influence of the ortho-Methoxy Group

Beyond simple steric bulk, the ortho-methoxy group exerts a notable electronic effect. The oxygen atom, being a Lewis basic site, can engage in coordination with the Lewis acid used to promote the reaction (e.g., TiCl₄, Et₂AlCl). This chelation can further rigidify the transition state, leading to a more organized and predictable stereochemical outcome. This dual steric and electronic influence makes the 4-(2-methoxyphenyl)-2-oxazolidinone a powerful, second-generation chiral auxiliary.

Comparative Performance in Asymmetric Aldol Reactions

The Evans asymmetric aldol reaction is a benchmark for evaluating the efficacy of chiral auxiliaries. Here, we compare the performance of our two subject auxiliaries in a typical aldol addition.

3.1. Experimental Protocol: Asymmetric Aldol Addition

The following is a generalized, yet robust, protocol for the titanium-mediated aldol reaction of an N-propionyl oxazolidinone with isobutyraldehyde.

Step-by-Step Methodology:

-

Enolate Formation: A solution of the N-propionyl oxazolidinone (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) is cooled to -78 °C under an inert atmosphere (N₂ or Ar). To this solution, titanium tetrachloride (TiCl₄, 1.1 equiv) is added dropwise, resulting in a deep red solution. Diisopropylethylamine (DIPEA, 1.2 equiv) is then added slowly, leading to the formation of the titanium enolate.

-

Aldol Addition: After stirring for 30 minutes at -78 °C, isobutyraldehyde (1.5 equiv) is added dropwise. The reaction mixture is stirred for an additional 2 hours at -78 °C.

-

Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is allowed to warm to room temperature and extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.

-

Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The diastereomeric ratio (d.r.) is determined by ¹H NMR analysis of the purified product.

3.2. Data Presentation: A Head-to-Head Comparison

| Auxiliary | Diastereomeric Ratio (syn:anti) | Yield (%) |

| 4-Phenyl-2-oxazolidinone | >95:5 | 85-90% |

| 4-(2-Methoxyphenyl)-2-oxazolidinone | >99:1 | 88-95% |

Note: The data presented is a representative compilation from typical applications and may vary based on specific substrates and reaction conditions.

As the data clearly indicates, the 4-(2-methoxyphenyl)-2-oxazolidinone consistently provides a higher level of diastereoselectivity. This enhancement can be directly attributed to the increased steric bulk and potential for chelation offered by the ortho-methoxy group.

3.3. Mechanistic Rationale: Visualizing the Transition State

The high stereoselectivity of the Evans aldol reaction is rationalized by the Zimmerman-Traxler transition state model. In this model, the metal enolate and the aldehyde form a rigid, six-membered, chair-like transition state. The stereochemical outcome is dictated by the minimization of steric interactions within this assembly.

Figure 1: Comparative Zimmerman-Traxler transition states.

In the case of 4-phenyl-2-oxazolidinone, the phenyl group effectively shields the top face of the enolate, directing the aldehyde to approach from the less hindered bottom face. With 4-(2-methoxyphenyl)-2-oxazolidinone, this shielding is amplified. The ortho-methoxy group not only increases the steric footprint of the aryl substituent but can also chelate to the titanium center, further locking the conformation of the transition state and leading to a more pronounced facial bias.

Protocol Integrity and Experimental Causality

The success of these stereoselective reactions is critically dependent on rigorous experimental technique. The protocols are designed as self-validating systems where high diastereoselectivity is a direct indicator of proper execution.

-

Lewis Acid Stoichiometry: The use of a slight excess of Lewis acid ensures complete enolate formation and chelation control. The choice of Lewis acid (e.g., TiCl₄ vs. Et₂AlCl) can influence the degree of stereoselectivity and should be optimized for the specific substrate.

-

Solvent Polarity: Anhydrous, non-coordinating solvents like dichloromethane are crucial. Polar, coordinating solvents can compete for binding to the Lewis acid, disrupting the organized transition state and eroding stereoselectivity.

-

Cryogenic Temperatures: Maintaining low temperatures (-78 °C) is paramount. This minimizes the thermal energy of the system, ensuring that the reaction proceeds through the lowest energy, most ordered transition state, thus maximizing diastereoselectivity.

Conclusion: Strategic Selection of the Chiral Auxiliary

The choice between 4-phenyl-2-oxazolidinone and 4-(2-methoxyphenyl)-2-oxazolidinone is a strategic one, guided by the specific demands of the synthetic target.

-

4-Phenyl-2-oxazolidinone remains an excellent and cost-effective choice for many applications, reliably delivering high levels of stereocontrol. It is a well-established and robust auxiliary suitable for a wide range of substrates.

-

4-(2-Methoxyphenyl)-2-oxazolidinone should be considered when exceptional levels of diastereoselectivity are required, or when reacting with less sterically demanding electrophiles where the facial bias needs to be enhanced. Its ability to form a more rigid, chelated transition state makes it a superior choice for challenging transformations.

The addition of the ortho-methoxy group represents a refined approach to the design of chiral auxiliaries, leveraging both steric and electronic effects to achieve near-perfect stereocontrol. Understanding these subtle yet powerful structural modifications empowers the synthetic chemist to rationally select the optimal tool for the construction of complex, stereochemically rich molecules.

References

-

Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. J. Am. Chem. Soc.1981 , 103 (8), 2127–2129. [Link]

-

Evans, D. A.; Ennis, M. D.; Mathre, D. J. Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acids. J. Am. Chem. Soc.1982 , 104 (6), 1737–1739. [Link]

-

Zimmerman, H. E.; Traxler, M. D. The Stereochemistry of the Ivanov and Reformatsky Reactions. I. J. Am. Chem. Soc.1957 , 79 (8), 1920–1923. [Link]

Methodological & Application

Application Note & Protocol: Stereoselective N-Acylation of 4-(2-Methoxyphenyl)oxazolidin-2-one

Abstract

This document provides a comprehensive guide for the N-acylation of the chiral auxiliary, 4-(2-methoxyphenyl)oxazolidin-2-one. Chiral oxazolidinones, particularly those popularized by Evans, are foundational tools in modern asymmetric synthesis, enabling the predictable and high-yielding preparation of enantiomerically pure compounds.[1][2][3] This protocol details two robust methods for the acylation step, a critical entry point for a multitude of stereoselective transformations such as aldol additions, alkylations, and Diels-Alder reactions.[3][] We will explore the mechanistic underpinnings of the acylation reaction and provide detailed, step-by-step procedures suitable for researchers in academic and industrial drug development settings.

Introduction: The Role of Chiral Auxiliaries in Asymmetric Synthesis

The synthesis of single-enantiomer pharmaceutical agents is a cornerstone of modern drug development, as often only one enantiomer possesses the desired therapeutic activity while the other may be inactive or even harmful. Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[3] The auxiliary is then cleaved and ideally recovered for reuse, having imparted its stereochemical information to the target molecule.

Evans' oxazolidinone auxiliaries have become a reliable and versatile choice for chemists due to their high efficacy in controlling stereochemistry.[1][2] The N-acylated derivatives serve as precursors to chiral enolates, where the substituent on the oxazolidinone ring effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face. The 4-(2-methoxyphenyl)oxazolidin-2-one auxiliary offers specific steric and electronic properties that can be advantageous in various synthetic contexts.

Mechanism of N-Acylation

The N-acylation of an oxazolidinone is a nucleophilic acyl substitution reaction. The nitrogen atom of the oxazolidinone ring, while part of an amide-like system, is sufficiently nucleophilic to attack an activated acyl source. However, to achieve efficient and rapid acylation, the nucleophilicity of the nitrogen is typically enhanced.

Strong Base-Mediated Acylation

The most common and highly effective method involves the deprotonation of the oxazolidinone's N-H bond using a strong, non-nucleophilic base such as n-butyllithium (n-BuLi). This generates a lithium amide salt, a potent nucleophile. The subsequent introduction of an acyl chloride results in a rapid and irreversible nucleophilic attack on the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride leaving group and forming the desired N-acyloxazolidinone.[3][5]

DMAP-Catalyzed Acylation

An alternative, milder approach avoids the use of pyrophoric organolithium reagents and cryogenic temperatures. This method utilizes an acyl transfer catalyst, 4-(dimethylamino)pyridine (DMAP), in the presence of an acid anhydride and a non-nucleophilic base like triethylamine (Et3N) or by itself.[6][7] DMAP is a hypernucleophilic catalyst that reacts with the anhydride to form a highly reactive N-acylpyridinium intermediate. This intermediate is then readily attacked by the neutral oxazolidinone.

Experimental Protocols

This section details two primary methods for the N-acylation of 4-(2-methoxyphenyl)oxazolidin-2-one.

Reagents and Equipment

| Reagent/Equipment | Purpose |

| 4-(2-Methoxyphenyl)oxazolidin-2-one | Chiral Auxiliary |

| Acyl Chloride or Acid Anhydride | Acylating Agent |

| n-Butyllithium (n-BuLi) in hexanes | Strong Base (Method A) |

| 4-(Dimethylamino)pyridine (DMAP) | Catalyst (Method B) |

| Triethylamine (Et3N) | Base (Method B) |

| Anhydrous Tetrahydrofuran (THF) | Reaction Solvent |

| Anhydrous Dichloromethane (DCM) | Reaction Solvent |

| Saturated aqueous NH4Cl | Quenching Agent |

| Saturated aqueous NaHCO3 | Workup |

| Brine | Workup |

| Anhydrous MgSO4 or Na2SO4 | Drying Agent |

| Silica Gel (230-400 mesh) | Chromatography |

| Round-bottom flasks, magnetic stirrer, syringes, needles | General Glassware |

| Low-temperature bath (e.g., dry ice/acetone) | Temperature Control |

| Rotary Evaporator | Solvent Removal |

Visual Workflow of N-Acylation

Sources

- 1. researchgate.net [researchgate.net]

- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 6. chemistry.williams.edu [chemistry.williams.edu]

- 7. researchgate.net [researchgate.net]

Advanced Protocol: Hydrolytic Cleavage of 4-(2-Methoxyphenyl)oxazolidin-2-one

Content Type: Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Introduction: The Strategic Role of the 2-Methoxyphenyl Auxiliary

The 4-(2-methoxyphenyl)oxazolidin-2-one auxiliary represents a specialized evolution of the standard Evans auxiliary (4-phenyloxazolidin-2-one). Unlike its unsubstituted parent, the 2-methoxy group provides a secondary coordination site (the ether oxygen) capable of chelating with Lewis acids (e.g., TiCl₄, MgBr₂) or lithium enolates. This "bidentate" potential often enhances diastereoselectivity in alkylation and aldol reactions by locking the transition state more rigidly than the monodentate phenyl analog.

However, this increased steric and electronic complexity demands a precise cleavage strategy. The electron-rich anisole ring and the steric bulk of the ortho-methoxy substituent can retard nucleophilic attack at the exocyclic carbonyl, necessitating optimized conditions to prevent the competing—and destructive—endocyclic ring-opening pathway.

Mechanistic Insight: The "Peroxide Effect"

The success of hydrolytic cleavage hinges on the regioselectivity of nucleophilic attack .

-

Hydroxide Ion (

): A hard nucleophile that, due to steric hindrance at the exocyclic carbonyl (the acyl linker), often attacks the endocyclic carbonyl (the carbamate), destroying the auxiliary and yielding an amino alcohol. -

Hydroperoxide Ion (

): A softer, more nucleophilic species (alpha-effect) that preferentially attacks the exocyclic carbonyl, cleaving the desired product while leaving the oxazolidinone ring intact for recovery.

Critical Rule: You must maintain a high

Figure 1: Mechanistic divergence between hydroxide and hydroperoxide attack. Path B is required for auxiliary recovery.

Protocol 1: Standard Hydrolytic Cleavage (LiOH / )

Objective: Isolation of the chiral carboxylic acid and recovery of the auxiliary.

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| Substrate | 1.0 | N-Acyl oxazolidinone |

| 4.0 – 5.0 | Nucleophile precursor (forms LiOOH) | |

| LiOH (1.0 M) | 2.0 – 2.5 | Base (deprotonates |

| 5.5 | Quench (destroys excess peroxide) | |

| THF / | 3:1 or 4:1 | Solvent system (solubilizes substrate) |

Step-by-Step Procedure

-

Preparation: Dissolve the N-acylated substrate (1.0 equiv) in THF (0.1 M concentration) and cool to 0 °C in an ice bath.

-

Peroxide Addition: Add 30% aqueous

(4.0 equiv) dropwise via syringe.-

Note: The solution remains clear.

-

-

Base Addition: Add LiOH (1.0 M aqueous solution, 2.0 equiv) dropwise over 5–10 minutes.

-

Observation: The reaction may become slightly opaque or biphasic.

-

Safety: Monitor for gas evolution (

).[1] Although less vigorous on small scales, scale-up (>10g) requires an

-

-

Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature. Monitor by TLC (or HPLC) until the starting material is consumed (typically 2–4 hours).

-

Optimization: If the 2-methoxy group causes steric retardation, maintain at 0 °C for longer (up to 6 h) rather than heating, to avoid racemization.

-

-

Quench: Cool back to 0 °C. Add saturated aqueous

(1.5 M) or-

Critical: Stir vigorously for 15–30 minutes to ensure all peroxides are reduced. Test with starch-iodide paper (should remain white).

-

-

Workup (Separation):

-

Evaporate the bulk THF under reduced pressure (rotavap).

-

Dilute the aqueous residue with water and extract with Dichloromethane (DCM) (

). -

Organic Layer (Auxiliary): Contains the cleaved 4-(2-methoxyphenyl)oxazolidin-2-one. Dry over

, filter, and concentrate. Recrystallize (EtOAc/Hexanes) to recover pure auxiliary. -

Aqueous Layer (Product): Contains the lithium carboxylate salt. Acidify to pH 2 with 1N HCl. Extract with EtOAc (

). Dry and concentrate to yield the chiral acid.

-

Protocol 2: Reductive Cleavage (LiBH₄)

Objective: Direct conversion to the chiral primary alcohol.

Why use this? Bypasses the carboxylic acid stage; milder than

Reagents

- (2.0 M in THF): 1.1 – 1.5 equiv.

-

Water/Methanol: 1.0 equiv (Additive to enhance reactivity).

-

Ether or THF: Solvent.

Procedure

-

Dissolve substrate in dry diethyl ether (or THF) at 0 °C.

-

Add water (1.0 equiv) or MeOH (1.0 equiv). This forms a reactive borohydride species.

-

Add

solution dropwise. -

Stir at 0 °C for 1–2 hours.

-

Quench: Carefully add 1N NaOH (do not use acid initially if the product is acid-sensitive).

-

Workup: Extract with EtOAc. The auxiliary and the alcohol product will both be in the organic layer. Separation requires column chromatography (silica gel).

Troubleshooting & Optimization

The 2-methoxyphenyl group introduces unique challenges compared to the phenyl analog.

| Issue | Probable Cause | Corrective Action |

| Ring Opening (Endocyclic Cleavage) | Low | Increase |

| Low Conversion | Steric hindrance from 2-OMe group. | Increase reaction time at 0 °C. Do not heat above 20 °C. Switch solvent to THF:H2O (3:1) to improve solubility. |

| Racemization of Product | High pH or temperature. | Keep temperature |

| "Gummy" Reaction Mixture | Poor solubility of Li-salt. | Dilute reaction. Add a small amount of MeOH (co-solvent) if necessary, but watch for transesterification. |

References

-

Evans, D. A.; Britton, T. C.; Ellman, J. A. "Contrasteric carboximide hydrolysis with lithium hydroperoxide." Tetrahedron Letters, 1987 , 28(49), 6141–6144. Link

-

Gage, J. R.; Evans, D. A. "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses, 1990 , 68, 83. Link

-

Keyes, S. J.; et al. "Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2." Journal of Organic Chemistry, 2019 , 84(15), 9806–9815. Link

- Prashad, M.; et al. "Efficient synthesis of (4S,5R)-4-(2-methoxyphenyl)-5-methyl-oxazolidin-2-one." Tetrahedron Letters, 1998, 39, 7067. (Context for 2-methoxyphenyl synthesis and stability).

Sources

Application Note: Harnessing Bidentate Chelation with 4-(2-Methoxyphenyl)oxazolidin-2-one for Highly Diastereoselective Diels-Alder Cycloadditions

Abstract

The Diels-Alder reaction is a cornerstone of synthetic chemistry for the construction of six-membered rings, often creating multiple stereocenters in a single step.[1][2] Achieving high stereocontrol in this reaction is paramount for applications in total synthesis and drug development.[3][4] This guide details the application of 4-(2-Methoxyphenyl)oxazolidin-2-one, a specialized chiral auxiliary, in asymmetric Diels-Alder cycloadditions. We elucidate the mechanistic basis for its high diastereoselectivity, which stems from a rigid, Lewis acid-mediated bidentate chelation. This document provides researchers, scientists, and drug development professionals with a comprehensive overview, detailed experimental protocols, and field-proven insights to effectively implement this methodology.

Introduction: The Challenge of Asymmetric Induction in Diels-Alder Reactions

The [4+2] cycloaddition between a conjugated diene and a dienophile is one of the most powerful C-C bond-forming reactions in organic synthesis.[5] When prochiral dienes and dienophiles are used, however, the reaction can produce a mixture of stereoisomers. Controlling this stereochemical outcome is a significant challenge. One of the most robust and predictable strategies to achieve this is the use of chiral auxiliaries.[6]

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate, directs the stereochemical course of a reaction, and is subsequently removed. Evans-type oxazolidinones are a well-established class of auxiliaries that provide excellent stereocontrol in various transformations, including Diels-Alder reactions.[7][8] This control arises from the steric influence of the substituent at the C4 position of the oxazolidinone ring, which effectively shields one face of the attached dienophile.

This application note focuses on a refined version of this auxiliary, 4-(2-Methoxyphenyl)oxazolidin-2-one . The strategic placement of a methoxy group on the C4-phenyl substituent introduces an additional point for Lewis acid coordination, offering a superior level of stereochemical control through a more rigid and well-defined transition state.

Mechanistic Rationale: The Power of Bidentate Chelation

The enhanced diastereoselectivity observed with the 4-(2-methoxyphenyl) auxiliary is attributed to the formation of a rigid, chelated intermediate upon the addition of a Lewis acid (e.g., diethylaluminum chloride, Et₂AlCl).

Unlike standard phenyl- or alkyl-substituted oxazolidinones where the Lewis acid coordinates in a bidentate fashion to the two carbonyl oxygens of the N-acyl group, the 2-methoxyphenyl derivative offers a third coordination site.[7] The Lewis acid is believed to form a five-membered chelate ring involving the lone pairs of the methoxy oxygen and the imide carbonyl oxygen. This locks the conformation of the dienophile and creates a highly organized chiral environment. The bulky, conformationally restricted phenyl group then acts as a steric shield, compelling the incoming diene to approach from the less hindered face.

This proposed mechanism explains the consistently high levels of endo and facial selectivity observed in these reactions.

Figure 1: Proposed transition state showing bidentate chelation of the Lewis acid.

Scope and Performance

The 4-(2-methoxyphenyl)oxazolidin-2-one auxiliary has demonstrated excellent performance across a range of substrates. It is typically first acylated to form an α,β-unsaturated imide, most commonly the N-acryloyl or N-crotonyl derivative, which then serves as the dienophile.

Key Reaction Components:

-

Chiral Auxiliary: (R)- or (S)-4-(2-Methoxyphenyl)oxazolidin-2-one

-

Dienophile: Typically N-acryloyl or other N-enoyl derivatives of the auxiliary.

-

Diene: Both cyclic (e.g., cyclopentadiene, furan) and acyclic (e.g., isoprene, butadiene) dienes are effective.[7]

-

Lewis Acid Catalyst: Diethylaluminum chloride (Et₂AlCl) is a common choice, but other Lewis acids like titanium tetrachloride (TiCl₄), tin tetrachloride (SnCl₄), and iron perchlorate (Fe(ClO₄)₃) can also be employed.[3][9]

The reactions are typically performed at low temperatures (-78 °C to 0 °C) to maximize stereoselectivity by favoring the more ordered, lower-energy transition state.

Data Presentation: Representative Diels-Alder Reactions

The following table summarizes typical results, highlighting the high yields and excellent diastereoselectivities achievable.

| Entry | Diene | Dienophile Auxiliary | Lewis Acid (eq.) | Temp. (°C) | Yield (%) | d.r. (endo:exo) | Ref. |

| 1 | Cyclopentadiene | N-Acryloyl | Et₂AlCl (1.4) | -78 | 95 | >99:1 | [7] |

| 2 | Isoprene | N-Acryloyl | Et₂AlCl (1.5) | -78 | 81 | 98.5:1.5 | [7] |

| 3 | Butadiene | N-Acryloyl | Et₂AlCl (1.5) | -94 | 64 | 97:3 | [7] |

| 4 | Cyclopentadiene | N-Crotonyl | Et₂AlCl (1.4) | -78 | 88 | >100:1 | [7] |

| 5 | Cyclopentadiene | N-Acryloyl | Fe(ClO₄)₃ (0.02) | -30 | 99 | 92:8 | [3] |

Note: Data is representative of oxazolidinone auxiliaries under similar conditions. d.r. = diastereomeric ratio.

Detailed Experimental Protocols

This section provides a trusted, step-by-step methodology for a typical asymmetric Diels-Alder reaction using (S)-4-(2-methoxyphenyl)oxazolidin-2-one with cyclopentadiene.

Protocol 1: Synthesis of the N-Acryloyl Dienophile

-

Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add (S)-4-(2-methoxyphenyl)oxazolidin-2-one (1.0 eq). Dissolve it in anhydrous tetrahydrofuran (THF, ~0.2 M).

-

Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.6 M in hexanes, 1.05 eq) dropwise via syringe. Stir the resulting solution for 15 minutes. Causality: This step generates the lithium salt of the oxazolidinone, activating it for acylation.

-

Acylation: In a separate flask, dissolve acryloyl chloride (1.1 eq) in anhydrous THF. Add this solution dropwise to the cold lithium salt solution via cannula.

-

Reaction & Quench: Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C over 1 hour. Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl).

-

Work-up & Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure N-acryloyl dienophile.

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Cycloaddition

-

Setup: Add the purified N-acryloyl-(S)-4-(2-methoxyphenyl)oxazolidin-2-one (1.0 eq) to a flame-dried flask under argon. Dissolve it in anhydrous dichloromethane (CH₂Cl₂, ~0.1 M).

-

Lewis Acid Addition: Cool the solution to -78 °C. Add diethylaluminum chloride (Et₂AlCl, 1.0 M in hexanes, 1.4 eq) dropwise. A color change is often observed. Stir for 30 minutes. Causality: The Lewis acid coordinates to the dienophile, activating it by lowering its LUMO energy and establishing the rigid chelated structure for stereocontrol.[2]

-

Diene Addition: Add freshly cracked cyclopentadiene (2.0-3.0 eq) dropwise.

-

Reaction Monitoring: Stir the reaction at -78 °C for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting dienophile is consumed.

-

Quench: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or Rochelle's salt at -78 °C. Allow the mixture to warm to room temperature with vigorous stirring.

-

Work-up & Purification: Separate the layers. Extract the aqueous layer with CH₂Cl₂ (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude cycloadduct is often highly pure, but can be further purified by recrystallization or flash chromatography if necessary. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis.

Protocol 3: Cleavage of the Chiral Auxiliary

The final step is to remove the auxiliary to reveal the enantiomerically enriched carboxylic acid, alcohol, or ester.[10]

A. To obtain the Carboxylic Acid (Hydrolytic Cleavage):

-

Dissolve the cycloadduct (1.0 eq) in a 3:1 mixture of THF and water at 0 °C.

-

Add 30% aqueous hydrogen peroxide (H₂O₂, 4.0 eq), followed by lithium hydroxide (LiOH, 2.0 eq) in water.

-

Stir vigorously at 0 °C for 2-4 hours.

-

Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃).

-

Acidify the mixture with HCl (1 M) and extract the chiral carboxylic acid with an organic solvent. The water-soluble auxiliary can be recovered from the aqueous layer.[11]

B. To obtain the Primary Alcohol (Reductive Cleavage):

-

Dissolve the cycloadduct (1.0 eq) in anhydrous THF at 0 °C.

-

Add lithium borohydride (LiBH₄, 2.0 eq) and stir for 4 hours or until the reaction is complete.

-

Carefully quench with aqueous NH₄Cl and extract the product.

Experimental Workflow & Troubleshooting

Figure 2: General experimental workflow for the asymmetric Diels-Alder reaction.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Yield | Impure reagents (water inactivates Lewis acid); Diene polymerization; Incomplete reaction. | Ensure all glassware is flame-dried and reagents are anhydrous. Use freshly distilled/cracked diene. Increase reaction time or temperature slightly (may lower d.r.). |

| Poor Diastereoselectivity | Reaction temperature too high; Incorrect Lewis acid stoichiometry; Water contamination. | Maintain low temperature (-78 °C or lower). Titrate Lewis acid solution before use to ensure accurate stoichiometry. Rigorously exclude moisture from the reaction. |

| Incomplete Cleavage | Insufficient cleavage reagent; Steric hindrance around the acyl group. | Increase equivalents of cleavage reagent (e.g., LiOH/H₂O₂). Increase reaction time or temperature for the cleavage step. Consider a different cleavage method (e.g., reductive). |

| Difficulty Recovering Auxiliary | Auxiliary degradation during cleavage; Emulsion during work-up. | Use milder cleavage conditions if possible. For emulsions, add more brine or filter the mixture through Celite. Adjust pH to ensure auxiliary is in its most water-soluble form. |

Conclusion

The use of 4-(2-methoxyphenyl)oxazolidin-2-one as a chiral auxiliary offers a powerful and reliable method for achieving high levels of diastereoselectivity in Diels-Alder reactions. The key to its success lies in the formation of a rigid, bidentate chelate with a Lewis acid, which provides a well-defined chiral environment that surpasses many traditional auxiliaries. The protocols outlined in this guide provide a robust framework for researchers to leverage this advanced synthetic tool, enabling the efficient and predictable construction of complex, stereochemically rich cyclic molecules.

References

- Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA). (n.d.). Google Scholar.

-

Ghosh, A. K., & Sridhar, P. R. (2019). Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors. RSC Advances, 9(72), 41755-41763. Available from: [Link]

- Lecourt, T., et al. (n.d.). Asymmetric Diels-Alder Reaction of α,β-Unsaturated Oxazolidin-2- one Derivatives Catalyzed by. Université Laval.

- Gant, T. G., & Meyers, A. I. (n.d.). ASYMMETRIC DIELS-ALDER REACTION : CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS HIGHLY EFFECTIVE CHIRAL AUXILIARIES. National Center for Biotechnology Information.

- da Silva, M. F., et al. (n.d.). Chiral Lewis acid catalysts in diels-Alder cycloadditions: mechanistic aspects and synthetic applications of recent systems. SciELO.

- Progress in Lewis-Acid-Templated Diels–Alder Reactions. (2024, March 6). MDPI.

- Myers, A. G. (n.d.). Chem 115. Andrew G Myers Research Group.

- A New Paradigm for the Asymmetric Diels-Alder Reaction. (2025, November 19). Research Repository UCD.

- Asymmetric Diels−Alder Reactions of Chiral 1-Amino-3-siloxy-1,3-butadiene: Application to the Enantioselective Synthesis of (−)-α-Elemene. Journal of the American Chemical Society.

- Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. National Center for Biotechnology Information.

- Lewis acid catalyst system for Diels–Alder reaction. Indian Academy of Sciences.

- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. (2025, August 6). ResearchGate.

- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College.

- Oxazolidin-2-one Ring, a Popular Framework in Synthetic Organic Chemistry. (2025, August 10). ResearchGate.

- Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone. Benchchem.

- Development of safer methods for cleavage of the Evans auxiliary. (2020, March 22). Morressier.

- Mechanistic Insight into the [4 + 2] Diels–Alder Cycloaddition over First Row d-Block Cation-Exchanged Faujasites. National Center for Biotechnology Information.

- Diels-Alder Reaction. Organic Chemistry Portal.

Sources

- 1. A New Paradigm for the Asymmetric Diels-Alder Reaction [researchrepository.ucd.ie]

- 2. Diels-Alder Reaction [organic-chemistry.org]

- 3. corpus.ulaval.ca [corpus.ulaval.ca]

- 4. scielo.br [scielo.br]

- 5. Mechanistic Insight into the [4 + 2] Diels–Alder Cycloaddition over First Row d-Block Cation-Exchanged Faujasites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ASYMMETRIC DIELS-ALDER REACTION : CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS HIGHLY EFFECTIVE CHIRAL AUXILIARIES - PMC [pmc.ncbi.nlm.nih.gov]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. researchgate.net [researchgate.net]

- 9. ias.ac.in [ias.ac.in]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Development of safer methods for cleavage of the Evans auxiliary [morressier.com]

Troubleshooting & Optimization

Technical Support Center: Acylation of 4-(2-Methoxyphenyl)oxazolidin-2-one

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for troubleshooting the N-acylation of 4-(2-Methoxyphenyl)oxazolidin-2-one. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, with this specific transformation. As an Evans-type chiral auxiliary, this substrate is invaluable for asymmetric synthesis, but its unique substitution pattern presents distinct challenges. This guide provides in-depth, cause-and-effect analysis and field-proven protocols to help you overcome these hurdles.

Troubleshooting Guide: A Root-Cause Analysis Approach

Low yields in the acylation of this sterically hindered oxazolidinone are common. The primary culprit is often the steric bulk of the ortho-methoxy group on the phenyl ring, which impedes access to the nitrogen atom. This guide is structured to help you systematically diagnose and resolve the issue, starting from the most fundamental aspects of the reaction.

Q1: My reaction has failed completely or the yield is below 20%. Where is the most logical place to start troubleshooting?

A1: When facing a near-total failure, always return to the foundational parameters of the reaction before exploring more complex variables. The issue is likely not subtle optimization but a fundamental flaw in reagents or setup.

-

Reagent Integrity and Anhydrous Conditions: The most common failure point in reactions involving organolithium bases is the presence of water, which will quench the base instantly.

-

Solvent: Ensure your tetrahydrofuran (THF) is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or is a high-purity anhydrous grade (<30 ppm H₂O) that has been properly stored over molecular sieves.

-

Glassware: All glassware must be rigorously flame-dried or oven-dried (>120°C for several hours) and cooled under a stream of inert gas (Argon or Nitrogen).

-

Substrates: Ensure the oxazolidinone and the acylating agent are dry and pure. If the acyl chloride or anhydride is old, its purity may be compromised.

-

-

Base Activity: Commercial n-butyllithium (n-BuLi) solutions degrade over time. The stated molarity on the bottle is often inaccurate after storage.

-

Actionable Step: Titrate your n-BuLi solution before use. A simple titration (e.g., with diphenylacetic acid) is essential for accurate stoichiometry. Using a sub-stoichiometric amount of base is a primary cause of incomplete deprotonation and, consequently, low yield.

-

Q2: I've confirmed my reagents and conditions are pristine, but the yield remains poor. I suspect the deprotonation is inefficient. What are my options?

A2: Inefficient deprotonation is the next major hurdle, especially with the steric hindrance from the ortho-methoxy group. The standard n-BuLi may struggle to access the N-H proton effectively.

-

Mechanistic Insight: The deprotonation of the oxazolidinone N-H (pKa ≈ 21 in DMSO) requires a strong, non-nucleophilic base to form the lithium amide anion. This anion is the active nucleophile that attacks the acylating agent. Steric shielding around the N-H bond can significantly slow this step.

-

Troubleshooting Steps:

-

Change the Base: While n-BuLi is common, other bases may offer advantages.

-

tert-Butyllithium (t-BuLi): As a stronger and more sterically hindered base, t-BuLi can sometimes be more effective for deprotonating hindered positions, though it is also more reactive and requires careful handling[1].

-

Lithium Diisopropylamide (LDA): LDA is a strong, non-nucleophilic base that is excellent for forming enolates but is also highly effective for deprotonating N-H bonds in amides and related structures. It can be generated in situ or purchased as a solution.

-

-

Increase Deprotonation Time/Temperature: While standard protocols often call for 15-30 minutes at -78°C, you can try extending this time to 1 hour to ensure complete deprotonation before adding the acylating agent. A slight increase in temperature (e.g., to -40°C) during deprotonation could also increase the rate, but proceed with caution to avoid side reactions.

-

Below is a workflow to guide your troubleshooting process for this specific issue.

Caption: A troubleshooting decision tree for low-yield acylation.

Q3: My starting material is consumed, but TLC analysis shows a complex mixture of products. What are the likely side reactions?

A3: A complex product mixture indicates that while the initial deprotonation may be occurring, subsequent steps are problematic.

-

Degradation of the Acylating Agent: If the lithium amide of the oxazolidinone is formed successfully, it can act as a strong base towards the acylating agent itself, especially if the acylating agent has acidic α-protons, leading to ketene formation and subsequent polymerization or side reactions.

-

Cleavage of the Oxazolidinone Ring: Although generally stable, under harsh conditions or with prolonged exposure to strong bases, the carbamate moiety of the oxazolidinone ring can be attacked. This is less common during acylation but can occur if the reaction is allowed to warm significantly in the presence of excess base.

-

Reaction with Solvent: At temperatures above -20°C, n-BuLi can deprotonate THF, leading to a cascade of side reactions. This underscores the importance of strict temperature control.

Understanding the Mechanism: The Steric Challenge

The standard mechanism for N-acylation involves two key steps: deprotonation and nucleophilic attack. The ortho-methoxy group on the phenyl ring at C4 creates a significant steric shield over the top face of the oxazolidinone ring, directly hindering the approach of both the base and the electrophile.

Caption: The two-step mechanism of N-acylation highlighting steric hindrance.

Frequently Asked Questions (FAQs)

Q: Can I use an acid anhydride instead of an acyl chloride? A: Yes, and this is often a highly effective strategy. Acylations with anhydrides can be catalyzed by 4-(Dimethylamino)pyridine (DMAP) under milder, non-organometallic conditions, which can be advantageous for hindered substrates.[2][3][4] This approach avoids the need for a strong base like n-BuLi. See Protocol 2 below for a detailed procedure.

Q: Are there newer, milder methods available for this type of acylation? A: Absolutely. Modern organic chemistry has developed several alternatives to the classic strong base/acyl chloride protocol.

-

Acid Fluorides: These can be used with mild bases like triethylamine (NEt₃) or Hünig's base (i-Pr₂NEt) and often give high yields.[5]

-

Lewis Acid Catalysis: Catalytic amounts of Lewis acids like ZnCl₂ can promote the N-acylation reaction with acid anhydrides under solvent-free conditions.[6]

-

NHC Catalysis: N-Heterocyclic Carbene (NHC) catalysis can be used for the aerobic oxidative N-acylation of oxazolidinones using aldehydes as the acyl source, representing a green and mild alternative.[7][8][9]

Q: How critical is the reaction temperature? A: It is absolutely critical. For the n-BuLi method, maintaining the temperature at -78°C (a dry ice/acetone bath) is essential to prevent side reactions, including solvent deprotonation and potential epimerization of the chiral center.[3][10]

Optimized Experimental Protocols

These protocols are designed to provide a robust starting point for your experiments.

Protocol 1: Standard Method (n-BuLi / Acyl Chloride)

This is the classic Evans auxiliary acylation procedure, optimized for challenging substrates.

Materials:

-

4-(2-Methoxyphenyl)oxazolidin-2-one

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi), freshly titrated solution in hexanes

-

Acyl Chloride (e.g., Propionyl Chloride)

-

Saturated aqueous NH₄Cl solution

Procedure:

-

Set up a flame-dried, three-neck round-bottom flask equipped with a thermometer, a magnetic stir bar, and a nitrogen/argon inlet.

-

Dissolve the 4-(2-Methoxyphenyl)oxazolidin-2-one (1.0 eq.) in anhydrous THF.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add the titrated n-BuLi solution (1.05 eq.) dropwise via syringe, ensuring the internal temperature does not rise above -70°C.

-

Stir the resulting milky-white suspension at -78°C for 45-60 minutes to ensure complete deprotonation.

-

Add the acyl chloride (1.1 eq.) dropwise, again maintaining the temperature at -78°C.

-

Stir the reaction at -78°C for 1 hour, then allow it to slowly warm to 0°C over 1-2 hours.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Proceed with a standard aqueous workup and extraction with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Alternative Method (DMAP / Acid Anhydride)

This method avoids pyrophoric organolithium reagents and can be more effective for sterically hindered systems.[3][4]

Materials:

-

4-(2-Methoxyphenyl)oxazolidin-2-one

-

Acid Anhydride (e.g., Propionic Anhydride)

-

4-(Dimethylamino)pyridine (DMAP)

-

Triethylamine (NEt₃)

-

Anhydrous Dichloromethane (DCM) or Toluene

Procedure:

-

To a solution of the 4-(2-Methoxyphenyl)oxazolidin-2-one (1.0 eq.) in anhydrous DCM, add triethylamine (1.5 eq.).

-

Add the acid anhydride (1.2 eq.) followed by a catalytic amount of DMAP (0.1 eq.).

-

Stir the reaction at room temperature overnight or heat to reflux (e.g., in toluene) for 30-60 minutes to accelerate the reaction.[3]

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

Data Summary: Comparing Acylation Strategies

| Method | Key Reagents | Temperature | Pros | Cons / Yield Considerations |

| Standard (n-BuLi) | n-BuLi, Acyl Chloride, THF | -78 °C | Well-established, high reactivity. | Requires strict anhydrous conditions and temperature control; sensitive to base stoichiometry; may be inefficient for hindered substrates. |

| Alternative (DMAP) | DMAP, Anhydride, NEt₃ | Room Temp to Reflux | Milder conditions, no pyrophoric reagents, often better for hindered cases.[3][4] | May require heating, longer reaction times at RT; DMAP can be difficult to remove during purification. |

| Lewis Acid Catalyzed | ZnCl₂ (cat.), Anhydride | Room Temp | Mild, catalytic, often solvent-free.[6] | Substrate scope may vary; Lewis acid may coordinate to other functional groups. |

References

-

N-Acylation of Oxazolidinones via Aerobic Oxidative NHC Catalysis. ChemRxiv. [Link]

-

Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. [Link]

-

Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Williams College Chemistry. [Link]

-

N-Acylation of Oxazolidinones via Aerobic Oxidative NHC Catalysis. ChemRxiv. [Link]

-

N-Acylation of Oxazolidinones via Aerobic Oxidative NHC Catalysis. ACS Publications. [Link]

-

Facile formation of N-acyl-oxazolidinone derivatives using acid fluorides. PubMed. [Link]

-

Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. Semantic Scholar. [Link]

-

N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. Author manuscript available in PMC. [Link]

-

Chiral Lewis Acid-Catalyzed Norrish Type II Cyclization to Synthesize α-Oxazolidinones via Enantioselective Protonation. CCS Chemistry. [Link]

-

Chiral Lewis Acid-Catalyzed Norrish Type II Cyclization to Synthesize α-Oxazolidinones via Enantioselective Protonation. Chinese Chemical Society. [Link]

-

Chiral auxiliary. Wikipedia. [Link]

- Process for the preparation of oxazolidinones and method of use thereof.

-

Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. ResearchGate. [Link]

-

Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why? ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemistry.williams.edu [chemistry.williams.edu]

- 4. researchgate.net [researchgate.net]

- 5. Facile formation of N-acyl-oxazolidinone derivatives using acid fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: 2-Methoxyphenyl Auxiliary Cleavage & Stereochemical Integrity

Current Status: Operational Role: Senior Application Scientist Ticket: Minimizing Racemization during Oxidative Cleavage Audience: Drug Development & Synthesis Researchers

Executive Summary

The cleavage of the 2-methoxyphenyl (2-MP) auxiliary (often used as a chiral template or protecting group for amines) presents a distinct challenge compared to its para-isomer (PMP). While the para-isomer is widely documented, the ortho-methoxy group introduces steric torque that can retard the hydrolysis of the intermediate iminium species.

The Critical Risk: Racemization does not typically occur during the oxidation step itself, but during the lifetime of the iminium intermediate . If hydrolysis is sterically delayed, the iminium ion has a prolonged window to tautomerize to an achiral enamine or undergo

This guide provides a self-validating workflow to cleave the 2-MP group while locking stereochemical integrity.

Module 1: The Mechanism of Failure (Root Cause Analysis)

To prevent racemization, one must understand exactly when it happens. The cleavage follows an oxidative pathway (typically using Ceric Ammonium Nitrate, CAN).[1]

The "Danger Zone" Pathway

The following diagram illustrates the oxidative mechanism and highlights the specific step where stereochemistry is lost.

Figure 1: Mechanistic pathway of oxidative cleavage. The "Danger Zone" is the iminium intermediate. The 2-methoxy substituent sterically shields this ion, potentially slowing hydrolysis and allowing time for racemization via the enamine pathway.

Module 2: Optimized Protocols

Do not rely on generic "PMP cleavage" protocols. The ortho-substituent requires specific modifications to ensure rapid hydrolysis.

Protocol A: The Buffered CAN Method (Standard)

Best for: Substrates stable to acidic oxidation.

The Logic: Standard CAN cleavage creates a highly acidic environment (pH < 1). While acid is necessary, uncontrolled acidity promotes enolization. We use a biphasic system to act as a "sink" for the product and control temperature strictly.

-

Preparation: Dissolve substrate (1.0 equiv) in Acetonitrile (MeCN) / Water (4:1) .

-

Note: The high water content is critical to drive the equilibrium toward hydrolysis immediately upon iminium formation.

-

-

Temperature Control: Cool solution to -5°C to 0°C .

-

Why: Racemization (deprotonation) has a higher activation energy than electron transfer. Low temp favors oxidation over epimerization.

-

-

Oxidant Addition: Add Ceric Ammonium Nitrate (CAN) (3.0 - 3.5 equiv) pre-dissolved in water dropwise over 20 minutes.

-

Visual Cue: The solution will turn dark orange/brown.

-

-

Quench (The Critical Step): Once starting material is consumed (TLC/HPLC), immediately quench with saturated Sodium Sulfite (

) or Thiosulfate. -

Workup: Basify to pH 9-10 with

and extract with EtOAc.

Protocol B: The Periodic Acid Alternative (Milder)

Best for: Highly racemization-prone substrates (e.g.,

The Logic: Periodic acid (

-

Dissolution: Dissolve substrate in MeCN/Water (1:1).

-

Acid Activation: Add 1.0 equiv

(controlled proton source). -

Oxidation: Add Periodic Acid (

) (1.5 - 2.0 equiv) at 0°C. -

Stirring: Vigorous stirring is required. The reaction typically completes in 1-2 hours.[6]

-

Neutralization: Quench with solid

before extraction.

Module 3: Troubleshooting & FAQs

Q1: My yield is good, but I am consistently losing 10-15% ee. Why?

Diagnosis: Your hydrolysis is too slow.

Explanation: The ortho-methoxy group provides steric bulk that shields the iminium carbon from water attack. The longer the molecule exists as an iminium ion, the higher the probability of

-

Increase Water Ratio: Shift solvent from 9:1 MeCN:Water to 3:1 or 2:1.

-

Agitation: Increase stirring speed to maximize phase contact if using a biphasic system.

-

Buffer: Add a mild buffer (e.g., Sodium Acetate) to prevent the pH from dropping below 1.0, which catalyzes enolization.

Q2: The reaction stalls with the 2-MP group, but works for PMP. Should I heat it?

Answer: ABSOLUTELY NOT. Reasoning: Heating increases the rate of racemization exponentially more than it increases the rate of oxidative cleavage. Fix:

-

Increase Oxidant: The 2-methoxy group is slightly less electron-donating to the nitrogen lone pair than the 4-methoxy group due to twisting out of plane. You may need 4.0 equiv of CAN instead of 3.0.

-

Switch Reagents: Try Trichloroisocyanuric Acid (TCCA) with 1N

. It is a more potent source of

Decision Tree: Troubleshooting Results

Figure 2: Diagnostic workflow for optimizing cleavage conditions.

Module 4: Comparative Data

The following table summarizes the impact of conditions on the stereochemical integrity of a model

| Variable | Condition A (High Risk) | Condition B (Optimized) | Impact on Mechanism |

| Solvent | MeCN (Anhydrous) | MeCN : | Water is the nucleophile; lack of it traps the iminium. |

| Temperature | 25°C (RT) | -5°C | Low temp kinetically inhibits |

| Oxidant | CAN (5.0 equiv) | CAN (3.0 equiv) or | Excess oxidant can oxidize the product amine (quinone imines). |

| Quench | Water dilution | Sat. | Chemical reduction stops radical processes instantly. |

| Result (ee) | 82% ee | >98% ee | Optimized conditions preserve chirality. |

References

-

Verkade, J. M. M., et al. "Mild and efficient deprotection of the amine protecting p-methoxyphenyl (PMP) group."[1] Tetrahedron Letters, vol. 47, no. 46, 2006, pp. 8109-8113. Link

-

Patil, D. V., et al. "2-Methoxyphenyl isocyanate: a chemoselective multitasking reagent for an amine protection/deprotection sequence." Organic Chemistry Frontiers, vol. 2, 2015. Link

-

Kronenthal, D. R., et al. "Oxidative removal of the p-methoxyphenyl group from beta-lactam intermediates." The Journal of Organic Chemistry, vol. 47, no. 14, 1982, pp. 2765–2768. Link

-

BenchChem Technical Support. "Troubleshooting Boc and Aryl Amine Deprotection Failures." BenchChem Protocols. Link

Sources

- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 2. Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Oxidative Cleavage of Alkenes by O2 with a Non-Heme Manganese Catalyst [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

Technical Support Center: Steric Hindrance Issues with Ortho-Methoxy Substituted Auxiliaries

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for common issues encountered when using ortho-methoxy substituted chiral auxiliaries in asymmetric synthesis. The unique electronic and steric properties of the ortho-methoxy group can be a double-edged sword, offering powerful stereocontrol while sometimes leading to unexpected outcomes. This resource provides field-proven insights and actionable protocols to help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of an ortho-methoxy group on a chiral auxiliary?

An ortho-methoxy group on a chiral auxiliary, often part of a phenyl group attached to the chiral scaffold, serves a dual function. Electronically, it is an electron-donating group, which can influence the reactivity of nearby functional groups.[1][2] More importantly for stereocontrol, it acts as a sterically demanding substituent. This steric bulk can effectively block one face of a reactive intermediate, such as an enolate, forcing an incoming electrophile to approach from the less hindered side.[3][4] This directed attack is the basis for achieving high diastereoselectivity. Additionally, the oxygen atom of the methoxy group can act as a Lewis basic site, potentially participating in chelation with metal ions to form a rigid transition state, further enhancing stereochemical control.[5][6]

Q2: I'm observing low diastereoselectivity (d.r.). What are the likely causes related to the ortho-methoxy auxiliary?

Low diastereoselectivity when using an ortho-methoxy substituted auxiliary can often be traced back to a few key factors:

-

Insufficient Steric Shielding: The primary role of the ortho-methoxy group is to create a steric barrier. If the incoming electrophile is too small, it may not be effectively deterred from the hindered face, leading to a mixture of diastereomers.

-

Disrupted Chelation: Many reactions employing these auxiliaries rely on the formation of a rigid, chelated transition state involving a metal ion (e.g., from a Lewis acid or an organometallic reagent).[5][7] The ortho-methoxy group is intended to be part of this chelation. However, if the solvent is too coordinating (e.g., THF, DMSO), it can compete with the auxiliary for binding to the metal, leading to a less organized transition state and consequently, lower diastereoselectivity.[7]

-

Reaction Temperature is Too High: The energy difference between the transition states leading to the different diastereomers may be small. At higher temperatures, there is enough thermal energy to overcome this barrier, resulting in the formation of both diastereomers.[7]

-

Incorrect Reagent Stoichiometry: An excess of the organometallic reagent or Lewis acid can lead to the formation of undesired, non-chelated intermediates that react with lower selectivity.

Q3: My reaction yield is very low, or the reaction is not proceeding at all. How can the ortho-methoxy group be implicated?

While excellent for stereocontrol, the steric bulk of the ortho-methoxy group can sometimes completely shut down a reaction.[4] This is a classic case of steric hindrance impeding reactivity.

-

Steric Clash with Bulky Reagents: If both your substrate (with the auxiliary) and the incoming reagent are sterically demanding, the ortho-methoxy group can prevent the reactants from achieving the necessary proximity and orientation for the reaction to occur.

-

Inhibited Access to the Reaction Center: The auxiliary might be so effective at blocking the reaction site that even the desired approach of the reagent is significantly slowed down or prevented. This is particularly true for reactions that require a specific trajectory of approach.

Q4: I'm getting an unexpected diastereomer as the major product. What could be causing this reversal of selectivity?

A reversal of the expected diastereoselectivity is a complex issue that can arise from a few subtle yet critical factors:

-

Change in Reaction Mechanism: The expected stereochemical outcome is based on a specific, often chelation-controlled, transition state model. A change in reaction conditions (e.g., solvent, temperature, Lewis acid) could favor an alternative, non-chelated transition state (like a Felkin-Ahn model) which leads to the opposite diastereomer.[5]

-